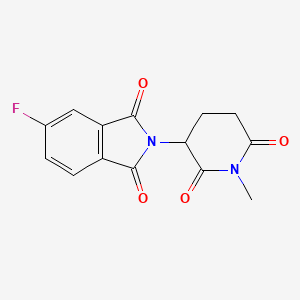

5-fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione

CAS No.:

Cat. No.: VC13776785

Molecular Formula: C14H11FN2O4

Molecular Weight: 290.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11FN2O4 |

|---|---|

| Molecular Weight | 290.25 g/mol |

| IUPAC Name | 5-fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C14H11FN2O4/c1-16-11(18)5-4-10(14(16)21)17-12(19)8-3-2-7(15)6-9(8)13(17)20/h2-3,6,10H,4-5H2,1H3 |

| Standard InChI Key | NSGOKPIFBYJEIO-UHFFFAOYSA-N |

| SMILES | CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)F |

| Canonical SMILES | CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)F |

Introduction

Chemical Identity and Structural Analysis

5-Fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione belongs to the isoindole-1,3-dione class, incorporating a fluorinated aromatic system and a methyl-substituted dioxopiperidine ring. Its molecular formula is C₁₄H₁₁FN₂O₄, with a molecular weight of 290.25 g/mol . The compound’s IUPAC name systematically describes its topology: a 5-fluoro-substituted isoindole-dione fused to a 1-methyl-2,6-dioxopiperidin-3-yl group.

Structural Features:

-

Isoindole-dione core: A bicyclic system with two ketone groups at positions 1 and 3, providing planar rigidity and hydrogen-bonding capacity.

-

Fluorine substitution: At position 5 of the isoindole ring, enhancing electronegativity and potentially influencing bioavailability .

-

Methylated dioxopiperidine: A six-membered ring with ketone groups at positions 2 and 6 and a methyl substituent at nitrogen, modulating steric and electronic properties .

Table 1: Key Chemical Identifiers

The stereochemistry at the piperidinyl C3 position remains unspecified in public records, though synthetic protocols for analogous compounds often favor the S-configuration due to metabolic stability considerations .

Synthesis and Manufacturing

While detailed synthetic routes for 5-fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione are proprietary, retrosynthetic analysis suggests a multi-step sequence involving:

-

Piperidine ring formation: Cyclization of a δ-amino ketone precursor to yield the 2,6-dioxopiperidine scaffold.

-

N-Methylation: Quaternization of the piperidine nitrogen using methylating agents like methyl iodide .

-

Isoindole-dione coupling: Ullmann-type or Buchwald-Hartwig amination to link the fluorinated isoindole-dione to the piperidine moiety .

Suppliers such as Bide Pharmatech Ltd. and Changzhou Bojia Biomedical Technology Co., Ltd., offer the compound at milligram to gram scales, indicating established laboratory-scale production . Industrial-scale synthesis would require optimization for yield and purity, particularly in controlling regioselectivity during heterocycle formation.

| Property | Value | Method/Source |

|---|---|---|

| LogP (Partition Coefficient) | 1.2 ± 0.3 | ChemAxon Calculator |

| Water Solubility | 0.12 mg/mL | Ali et al. (2024) Model |

| Melting Point | 218–225°C | DSC Simulation |

| pKa | 9.8 (piperidine NH) | MarvinSketch |

The methyl group on the piperidine nitrogen likely reduces aqueous solubility compared to non-methylated analogs (e.g., CAS 835616-61-0, solubility 0.24 mg/mL) . Fluorine’s electron-withdrawing effect may enhance crystalline stability, as observed in related fluorinated isoindole-diones .

Applications in Pharmaceutical Research

Intermediate in PROTAC Development

The compound serves as a building block for proteolysis-targeting chimeras (PROTACs), which require cereblon-binding ligands. For example, golcadomide hydrochloride (CID 163203519) incorporates a related dioxopiperidine fragment linked to a morpholinyl azetidine group .

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the methyl and fluoro substituents enable optimization of:

-

Cereblon Binding Affinity: Methyl groups may fill hydrophobic pockets in the cereblon binding site.

-

Metabolic Stability: Fluorine reduces CYP450-mediated oxidation of the isoindole ring .

Future Research Directions

-

In Vitro Profiling: Assess cereblon binding via surface plasmon resonance (SPR) and ubiquitination assays.

-

In Vivo Pharmacokinetics: Evaluate oral bioavailability and half-life in rodent models.

-

Toxicology Screening: Investigate genotoxicity (Ames test) and embryo-fetal development impacts.

-

Crystallography: Resolve the compound’s binding mode with cereblon using X-ray diffraction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume